1H-pyrrolo[2,3-b]pyridines, also known as 7-azaindoles, are a class of bicyclic heterocyclic compounds consisting of a pyrrole ring fused to a pyridine ring. They are considered bioisosteres of indoles, meaning they possess similar physicochemical properties and can often mimic their biological activity. [] These compounds have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including:
4-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a complex heterocyclic compound belonging to the pyrrolopyridine family. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The presence of bromine and a phenylsulfonyl group enhances its chemical reactivity and biological activity, making it a subject of interest in drug discovery and development.
The compound can be synthesized through various chemical methods, which involve intricate multi-step synthetic routes. Its structure allows for diverse functionalization, leading to numerous derivatives that may exhibit unique biological activities.
4-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is classified as a pyrrolopyridine derivative. Its structural features include a bromine atom at the 4-position, a methyl group at the 2-position, and a phenylsulfonyl moiety at the 1-position of the pyrrole ring.
The synthesis of 4-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves several key steps:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Techniques like High-Performance Liquid Chromatography (HPLC) are employed to monitor reaction progress and assess product purity.
The molecular structure of 4-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can be described as follows:
The compound's structural data can be elucidated using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm its molecular integrity and help identify functional groups present in the structure.
4-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is versatile in terms of chemical reactivity:
Reagents such as lithium aluminum hydride for reductions or palladium catalysts for coupling reactions are commonly employed. Reaction conditions are optimized to achieve high yields while minimizing by-products.
The mechanism of action for 4-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific biological targets:
Studies have shown that similar compounds exhibit significant biological activity against various targets, suggesting that this compound may also possess similar properties worthy of further investigation.
Characterization techniques like Infrared Spectroscopy (IR) and NMR provide insights into functional groups and molecular interactions that define the compound's behavior in different environments.
4-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has several applications:
This compound exemplifies the intersection of synthetic chemistry and biological application, highlighting its significance in ongoing research within medicinal chemistry.
Pyrrolo[2,3-b]pyridine (7-azaindole) represents a privileged scaffold in medicinal chemistry due to its bioisosteric relationship with purine bases. This nitrogen-rich heterocycle enables targeted interactions with ATP-binding sites of kinases and other biological targets. The scaffold's planar structure facilitates deep penetration into hydrophobic enzyme pockets, while its hydrogen-bonding capabilities promote high-affinity binding. Modifications at the N1, C2, C3, and C4 positions allow fine-tuning of electronic properties, solubility, and target specificity, making it a versatile template for drug discovery. The introduction of sulfonyl groups at N1, halogen atoms at C3/C4, and alkyl substituents at C2—exemplified by 4-bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine—has expanded the pharmacological relevance of this core structure in oncology and inflammation research [1] [7].
The medicinal exploration of pyrrolo[2,3-b]pyridine derivatives accelerated in the early 2000s with the recognition of their kinase-inhibiting potential. Seminal work focused on 1H-pyrrolo[2,3-b]pyridine as a purine mimetic, leading to inhibitors targeting pivotal oncogenic kinases. In 2009, researchers discovered that 3,5-disubstituted derivatives exhibited potent inhibition of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase, establishing structure-activity relationship (SAR) principles for C3/C4 functionalization [1]. A significant breakthrough emerged in BRAF inhibitor development, where pyrrolo[2,3-b]pyridine-based compounds demonstrated sub-micromolar activity against V600EBRAF mutants prevalent in melanoma. These derivatives exploited the scaffold's ability to occupy the hydrophobic hinge region of the kinase domain, with C4 arylaminopyrimidine substitutions enhancing potency [7].
The scaffold's versatility was further demonstrated in covalent-reversible inhibitors. In 2018, researchers developed tricyclic imidazo[5,4-d]pyrrolo[2,3-b]pyridine derivatives as selective JAK3 inhibitors. By incorporating a nitrile warhead at C7, these compounds induced a novel arginine-binding pocket, achieving unprecedented kinome selectivity (JAK3 IC₅₀ < 5 nM). This exemplified the scaffold's capacity for innovative binding mode generation beyond competitive ATP inhibition [4]. Most recently, TNIK (Traf2- and Nck-interacting kinase) inhibitors featuring the 1H-pyrrolo[2,3-b]pyridine core have emerged as promising anti-inflammatory and anticancer agents. Compounds with optimized C3/C4 substitutions exhibited IC₅₀ values below 1 nM against TNIK and concentration-dependent IL-2 secretion inhibition, highlighting the scaffold's evolving therapeutic relevance [1].
Table 1: Key Medicinal Chemistry Applications of Pyrrolo[2,3-b]pyridine Derivatives
Target/Application | Structural Features | Potency/Bioactivity | Reference |
---|---|---|---|
TNIK Inhibition | N1-unsubstituted; C3 aryl; C4 amino substituents | IC₅₀ < 1 nM; IL-2 secretion inhibition | [1] |
JAK3 Inhibition | Tricyclic imidazo[5,4-d]pyrrolo[2,3-b]pyridine | Covalent-reversible; high kinome selectivity | [4] |
V600EBRAF Inhibition | C4-(arylamino)pyrimidine; N1-alkyl | Sub-micromolar enzyme/cellular activity | [7] |
IGF-1R Inhibition | 3,5-Disubstituted derivatives | Low nanomolar range | [1] |
Sulfonyl Group (N1 position): The introduction of a phenylsulfonyl moiety at N1 serves dual purposes in medicinal chemistry. First, it acts as a protecting group during synthetic routes, preventing unwanted side reactions at the pyrrole nitrogen. This is critical for enabling regioselective functionalization at C3 and C4, as demonstrated in the synthesis of 4-bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 1014613-05-8) [2] [8]. Second, the sulfonyl group imparts distinct electronic and steric properties that influence target engagement. The electron-withdrawing nature reduces electron density across the ring system, potentially enhancing metabolic stability. In kinase inhibitors, the sulfonyl oxygen atoms can form hydrogen bonds with backbone amides in the hinge region, as observed in crystallographic studies of TNIK inhibitors [1]. The phenyl ring further provides a hydrophobic contact surface, with para-substitutions (e.g., methyl, chloro) systematically explored to optimize binding pocket interactions [3].
Bromine (C4 position): The bromine atom at C4 in 4-bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine serves as a versatile synthetic handle for metal-catalyzed cross-coupling reactions. This allows late-stage diversification via Suzuki-Miyaura, Stille, or Buchwald-Hartwig reactions to introduce aryl, heteroaryl, or amino groups—a strategy extensively employed in SAR studies. For instance, coupling with pyrimidin-4-amines generated potent V600EBRAF inhibitors (e.g., compounds 34a-g with IC₅₀ 40-80 nM) [7]. Bromine's size and moderate electronegativity also directly influence binding affinity by modulating ring electronics and steric complementarity within hydrophobic subpockets. In TNIK inhibitors, C4 bromine contributed to π-stacking interactions with gatekeeper residues [1].
Methyl Group (C2 position): The 2-methyl substituent exerts significant steric and electronic effects. It induces torsional constraints that can enhance selectivity by preventing binding to off-target kinases with smaller active sites. The electron-donating property slightly increases electron density at N1 and C3, potentially influencing hydrogen-bond acceptor capacity. This methyl group also improves lipophilicity (LogP = 3.34 for the parent compound), aiding membrane permeability in cellular assays. SAR analyses in BRAF series revealed that 2-methyl derivatives outperformed 2-H analogs in both enzymatic inhibition and antiproliferative activity against melanoma lines [7] [3].
Table 2: Key Physicochemical and Functional Properties of 4-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Property | Value/Characteristic | Significance |
---|---|---|
CAS Number | 1014613-05-8 | Unique identifier for chemical sourcing & literature retrieval |
Molecular Formula | C₁₄H₁₁BrN₂O₂S | Defines elemental composition (MW: 351.22 g/mol) |
Purity Specifications | ≥97% (commercial sources) | Critical for reproducible biological testing & coupling reactions |
Synthetic Utility | C4-Br enables cross-coupling | Facilitates rapid generation of analogs via Suzuki, Stille, Buchwald reactions |
Protection Group Strategy | N1-Phenylsulfonyl | Blocks N1 reactivity; modifies electronics; may participate in protein binding |
Storage Conditions | 4°C; protected from light | Prevents decomposition during storage |
Commercial Availability | Specialized suppliers (e.g., ChemScene, Sigma) | Key building block for medicinal chemistry programs (pricing: $485/gram) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7